molecular formula C15H23ClN2O3S B344690 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine CAS No. 835893-10-2

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine

Cat. No.: B344690
CAS No.: 835893-10-2
M. Wt: 346.9g/mol
InChI Key: PNEWXNZZOIHWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group and an ethyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine typically involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify these groups to form alcohols or alkanes.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine can be compared with similar compounds such as:

Properties

CAS No.

835893-10-2

Molecular Formula

C15H23ClN2O3S

Molecular Weight

346.9g/mol

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C15H23ClN2O3S/c1-4-17-6-8-18(9-7-17)22(19,20)15-11-13(16)12(3)10-14(15)21-5-2/h10-11H,4-9H2,1-3H3

InChI Key

PNEWXNZZOIHWPI-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.